3-(2-Bromoethyl)-5-fluoropyridine
Description
Properties
IUPAC Name |
3-(2-bromoethyl)-5-fluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c8-2-1-6-3-7(9)5-10-4-6/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWJPTIFVPAZDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)-5-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 5-fluoropyridine with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethyl)-5-fluoropyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The ethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include dehalogenated pyridine derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1. Medicinal Chemistry
3-(2-Bromoethyl)-5-fluoropyridine is primarily utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). It has been investigated for its potential in developing drugs targeting various diseases, including neurological disorders and inflammatory conditions. The compound's ability to interact with specific molecular targets makes it valuable in drug design.
- Case Study: Neurological Disorders
- Research indicates that derivatives of this compound exhibit activity against enzymes related to neuroinflammation. Studies have shown promising results in binding affinity to targets involved in neurodegenerative diseases, paving the way for new therapeutic agents.
1.2. Anticancer Agents
The compound has been explored for its role in synthesizing anticancer drugs. Its structural features allow for modifications that enhance bioactivity against cancer cell lines.
- Example: Synthesis of Inhibitors
Agrochemical Applications
2.1. Pesticides and Herbicides
In agrochemicals, this compound serves as an important intermediate for synthesizing various pesticides and herbicides. Its derivatives are used to develop effective formulations for pest control.
- Table 1: Agrochemical Products Derived from this compound
| Product Type | Application | Example Compounds |
|---|---|---|
| Insecticides | Control of agricultural pests | Neonicotinoids |
| Herbicides | Weed management | HPPD inhibitors |
| Fungicides | Disease control in crops | Triazoles |
Industrial Applications
3.1. Chemical Synthesis
The compound is also employed in synthesizing various specialty chemicals used in industrial applications, such as coatings and polymers.
- Example: Polymer Additives
- This compound has been incorporated into polymer matrices to enhance properties like flame retardancy and chemical resistance.
3.2. Dyes and Pigments
Its unique chemical structure allows it to be used in the production of dyes and pigments, contributing to the coloration of various materials.
Research Insights and Future Directions
Recent studies continue to explore the potential of this compound in innovative applications:
- Nanotechnology
-
Biological Activity Studies
- Ongoing research focuses on understanding the biological activity of this compound through interaction studies with various biological targets, which is crucial for optimizing its therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(2-Bromoethyl)-5-fluoropyridine involves its interaction with various molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes and other proteins. This interaction can inhibit enzyme activity or alter protein function, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Key Observations :
- Bromoethyl vs. Bromine’s superior leaving-group ability compared to chlorine makes bromoethyl derivatives more reactive in alkylation or coupling reactions .
- Electron-Donating vs. Withdrawing Groups : Ethoxy and methoxy substituents (e.g., 3-Bromo-5-ethoxypyridine) deactivate the pyridine ring, whereas fluorine and trifluoromethyl groups enhance electrophilicity, directing reactions to specific positions .
Physical Properties and Purity
Key Observations :
- The bromoethyl group in the target compound likely increases molecular weight compared to bromomethyl analogs, affecting solubility and melting points.
- Purity levels in industrial-grade compounds (e.g., 99% in ) suggest stringent quality control for pharmaceutical applications.
Biological Activity
3-(2-Bromoethyl)-5-fluoropyridine is an organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a pyridine ring. Its molecular formula is with a molecular weight of approximately 203.04 g/mol. The structure is significant as it influences the compound's reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes, receptors, and cellular pathways. The presence of the bromine and fluorine substituents may enhance its lipophilicity, allowing better cell membrane penetration and interaction with intracellular targets.
Biological Activity Overview
Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related fluorinated pyridine derivatives have shown promising results against various bacterial strains, suggesting that this compound may also possess similar effects.
Anticancer Potential : The compound has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. Preliminary studies indicate that brominated and fluorinated pyridine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of several pyridine derivatives, including those with bromine and fluorine substitutions. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, demonstrating their potential as effective antimicrobials .
- Anticancer Studies : In vitro studies conducted on cancer cell lines showed that derivatives of this compound can inhibit cell growth and induce apoptosis. These studies utilized flow cytometry to analyze cell cycle progression and apoptosis markers .
Antimicrobial Activity Comparison
| Compound Name | MIC (µg/mL) | Bacterial Strain Tested |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| 5-Fluoro-2-pyridinyl-oxazolidinone | 0.25 | Enterococcus faecalis |
| Linezolid | 2 | Staphylococcus aureus |
Anticancer Activity Results
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | HeLa |
| Brominated Pyridine Derivative | 15 | MCF-7 |
| Fluorinated Pyridine Derivative | 10 | A549 |
Q & A
Q. What are the optimal synthetic routes for 3-(2-Bromoethyl)-5-fluoropyridine?
- Methodological Answer : The synthesis typically involves bromomethylation or bromoethylation of fluoropyridine derivatives. A feasible approach includes:
- Step 1 : Starting with 5-fluoropyridine, introduce a bromoethyl group via alkylation using 1,2-dibromoethane in the presence of Lewis acids (e.g., ZnCl₂ or AlCl₃) under reflux conditions .
- Step 2 : Optimize reaction time and stoichiometry to minimize byproducts. For example, highlights bromomethylation of similar fluoropyridines using controlled stoichiometry (1:1.2 molar ratio of substrate to dibromoethane) at 80–100°C for 6–8 hours .
- Alternative Route : Cross-coupling reactions (e.g., Suzuki or Negishi) using pre-functionalized pyridine boronic acids or organozinc reagents, as demonstrated in halogenated pyridine syntheses .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent positions via coupling patterns. For example, the bromoethyl group’s protons show splitting due to vicinal coupling (J ≈ 6–8 Hz), while fluorine induces deshielding in adjacent carbons .
- X-ray Crystallography : Resolve bond angles and conformations. provides crystallographic data (e.g., C–Br bond length: ~1.9 Å, C–F bond angle: ~118°) for structurally related bromopyridines .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H⁺] peak at m/z 218–220 for C₇H₆BrFN) .
Q. How should this compound be stored to ensure stability?
- Methodological Answer :
Q. What are the common reactivity patterns of the bromoethyl group in fluoropyridine derivatives?
- Methodological Answer : The bromoethyl group undergoes:
- Nucleophilic Substitution : React with amines (e.g., piperidine) or thiols in polar aprotic solvents (DMF, DMSO) at 60–80°C .
- Elimination : Under basic conditions (e.g., K₂CO₃), β-hydride elimination may form vinylfluoropyridine byproducts .
- Cross-Coupling : Participate in Heck or Ullmann reactions with aryl halides using Pd catalysts .
Q. What purification strategies are recommended for isolating this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1 to 2:1 gradient) to separate brominated impurities .
- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain high-purity crystals (>95%) .
Advanced Research Questions
Q. How can cross-coupling reactions involving this compound be optimized for high yields?
- Methodological Answer :
- Catalyst Selection : Use Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos for Suzuki couplings. reports >80% yields for fluoropyridine boronic acids under these conditions .
- Solvent System : Employ toluene/water (3:1) with Na₂CO₃ as a base to enhance solubility and reduce side reactions .
- Temperature Control : Maintain 90–100°C for 12–24 hours to ensure complete conversion .
Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions in this compound?
- Methodological Answer :
- Electronic Effects : The fluorine atom at the 5-position deactivates the pyridine ring, directing electrophiles (e.g., NO₂⁺) to the 2- or 4-positions. Computational studies (DFT) can predict charge distribution .
- Steric Effects : The bromoethyl group at the 3-position hinders electrophile approach to adjacent positions, favoring meta-substitution .
Q. How should researchers address contradictions in reported reactivity data for halogenated pyridines?
- Methodological Answer :
- Compare Substituent Effects : Contrast electronic profiles (e.g., electron-withdrawing -F vs. -CF₃) using Hammett constants (σₚ values: F = +0.06, CF₃ = +0.54) to rationalize divergent reactivities .
- Replicate Conditions : Ensure identical solvents, catalysts, and temperatures. For example, shows nitro group introduction at 110°C, while uses milder conditions (80°C) for trifluoromethyl derivatives .
Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with CNS targets (e.g., dopamine receptors), leveraging structural analogs from .
- ADMET Prediction : Apply SwissADME to assess permeability and metabolic stability, focusing on logP (optimal range: 2–3) and topological polar surface area (<90 Ų) .
Q. How can researchers design experiments to resolve ambiguous crystallographic data for bromoethyl-fluoropyridine complexes?
- Methodological Answer :
- High-Resolution XRD : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å). demonstrates this for oxadiazole derivatives .
- DFT Refinement : Optimize bond lengths/angles using Gaussian 16 with B3LYP/6-31G(d) basis sets, cross-validating with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
